Cas no 931-23-7 (Hydroxybutenolide)

Hydroxybutenolide structure
Hydroxybutenolide structure
Product Name:Hydroxybutenolide
Número CAS:931-23-7
MF:C5H6O3
Megavatios:114.099341869354
MDL:MFCD15145822
CID:752846
PubChem ID:5279300
Update Time:2025-06-10

Hydroxybutenolide Propiedades químicas y físicas

Nombre e identificación

    • 2(5H)-Furanone, 5-hydroxy-3-methyl-
    • 2-hydroxy-4-methyl-2H-furan-5-one
    • 5-Hydroxy-3-methyl-2(5H)-furanone (ACI)
    • Crotonic acid, 4,4-dihydroxy-2-methyl-, γ-lactone (7CI)
    • 2(5H)-Furanone, 3,5-dihydroxy-
    • 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran
    • 4-Hydroxy-2-methylbut-2-en-4-olide
    • 5-Hydroxy-3-methyl-2-butenolide
    • 5-hydroxy-3-methyl-2,5-dihydrofuran-2-one
    • 4-Hydroxy-2-methylbut-2-enolide
    • DTXSID90415048
    • H1747
    • CS-0139161
    • C77517
    • 931-23-7
    • 5-hydroxy-3-methyl-2(5H)-furanone
    • SY219275
    • EN300-320927
    • MFCD15145822
    • 5-hydroxy-3-methylfuran-2(5H)-one
    • ghl.PD_Mitscher_leg0.903
    • CHEBI:195253
    • SCHEMBL7548600
    • 5-Hydroxy-3-methyl-2(5H)-furanone; 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran; 4-Hydroxy-2-methylbut-2-en-4-olide; 5-Hydroxy-3-methyl-2-butenolide; 4,4-Dihydroxy-2-methyl gamma-Lactone Crotonic Acid
    • 5-HYDROXY-3-METHYL-5H-FURAN-2-ONE
    • Hydroxybutenolide
    • MDL: MFCD15145822
    • Renchi: 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3
    • Clave inchi: HQIZYPQNJWENRT-UHFFFAOYSA-N
    • Sonrisas: O=C1C(C)=CC(O)O1

Atributos calculados

  • Calidad precisa: 114.031694049g/mol
  • Masa isotópica única: 114.031694049g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 0
  • Complejidad: 148
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0
  • Superficie del Polo topológico: 46.5Ų

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Hydroxybutenolide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Referencia
Synthesis of useful functionalized prenyl derivatives in the E or Z configuration
Solladie, Guy; Berl, Valerie, Synlett, 1991, (11), 795-6

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Triphenylphosphine
1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Referencia
2,5-Dimethoxy-2,5-dihydrofuran: a convenient synthon for a novel mono-protected glyoxal; synthesis of 4-hydroxybutenolides
Fell, Stephen C. M.; Harbridge, John B., Tetrahedron Letters, 1990, 31(29), 4227-8

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 16 h, reflux
Referencia
Preparation of thioether strigolactone derivatives and its application as plant growth regulator
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Water ;  rt; 16 h, reflux
Referencia
Synthesis of highly enantio-enriched stereoisomers of hydroxy-GR24
Morris, J. C.; McErlean, C. S. P., Organic & Biomolecular Chemistry, 2016, 14(4), 1236-1238

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
Friedel-Crafts reactions of aromatic derivatives with 1,4-dioxo 2,3-ethylenic compounds. IV. Reactions of 5-hydroxy- or 5-chloro-3,5-dimethyl- or -4,5-dimethyl-2(5H)-furanones
Canevet, Jean Claude; Graff, Yves, Helvetica Chimica Acta, 1979, 62(5), 1614-21

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  26 h, 120 °C; cooled
Referencia
A new expedient synthesis of 3-methyl-2(5H)-furanone, the common substructure in strigolactones, and its proposed biosynthesis
Malik, Heetika; Rutjes, Floris P. J. T.; Zwanenburg, Binne, Synthesis, 2010, (19), 3271-3273

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  48 h, 100 °C
Referencia
(PCy3)2Cl2Ru:CHPh- Catalyzed Kharasch additions. Application in a formal olefin carbonylation
Lee, Belinda T.; Schrader, Thomas O.; Martin-Matute, Belen; Kauffman, Christopher R.; Zhang, Peng; et al, Tetrahedron, 2004, 60(34), 7391-7396

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Amberlyst 15 Solvents: Water
Referencia
A mild, efficient, and general method for the synthesis of trialkylsilyl (Z)-4-oxo-2-alkenoates and γ-hydroxybutenolides
Boukouvalas, John; Lachance, Nicolas, Synlett, 1998, (1), 31-32

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi
Akiyama, Kohki; Ogasawara, Shin; Ito, Seisuke; Hayashi, Hideo, Plant and Cell Physiology, 2010, 51(7), 1104-1117

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Phenylboronic acid Solvents: Water ;  16 h, 100 °C
Referencia
Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution
Blanco-Ania, Daniel; Zwanenburg, Binne, Methods in Molecular Biology (New York, 2021, 2309, 37-55

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, rt → reflux
Referencia
Methods for hydraulic enhancement of crops
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Acetic acid ;  4 h, rt → reflux
1.2 Solvents: Water ;  rt → 90 °C; 45 min, 90 °C
Referencia
Strigolactone formulations and uses thereof
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  16 h, reflux
Referencia
Preparation and application of lactone analogs with indolin-2-one skeleton
, China, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 16 h, reflux
Referencia
Preparation of furanyl oxime ether compounds and application thereof
, China, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 16 h, rt → reflux
Referencia
Alkenyl ether compound with strigolactone activity and application thereof for plant growth regulator
, China, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Water ;  12 h, 110 °C
Referencia
Enantioselective Acetalization by Dynamic Kinetic Resolution for the Synthesis of γ-Alkoxybutenolides by Thiourea/Quaternary Ammonium Salt Catalysts: Application to Strigolactones
Yasui, Motohiro ; Yamada, Ayano; Tsukano, Chihiro ; Hamza, Andrea ; Papai, Imre; et al, Angewandte Chemie, 2020, 59(32), 13479-13483

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
Carotenoids and related compounds. XVIII. Synthesis of cis- and cis, cis-polyenes by reactions of the Wittig type
Pattenden, Gerald; Weedon, B. C. L., Journal of the Chemical Society [Section] C: Organic, 1968, (16), 1984-97

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; rt → reflux; 16 h, reflux
Referencia
Indole-3-carboxylate strigolactone analog compound capable of promoting germination of parasitic plant seed, and preparation method thereof based on indole-3-carboxylic acid
, China, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 16 h, reflux
Referencia
Compound capable of bidirectionally regulating plant growth and its preparation
, China, , ,

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 16 h, reflux
Referencia
Novel herbicidal preparation and preparation method thereof
, China, , ,

Hydroxybutenolide Raw materials

Hydroxybutenolide Preparation Products

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